molecular formula C15H14O B1277983 4-Acetyl-4'-methylbiphenyl CAS No. 5748-38-9

4-Acetyl-4'-methylbiphenyl

Cat. No. B1277983
CAS RN: 5748-38-9
M. Wt: 210.27 g/mol
InChI Key: GNIQQKORSMFYPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods, including catalytic Suzuki cross-coupling reactions as seen in the synthesis of 4'-Acetyl-4-methoxybiphenyl (AMB) . Additionally, mechanochemistry has been employed as an efficient, solvent-free synthesis method for 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, highlighting the potential for environmentally benign and rapid synthesis techniques .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often confirmed using techniques such as single crystal X-ray diffraction, as demonstrated in the analysis of several compounds . These studies reveal that biphenyl derivatives can crystallize in various systems, such as orthorhombic and triclinic , and exhibit different space groups. The molecular geometry and vibrational frequencies can be computed using methods like density functional theory (DFT) .

Chemical Reactions Analysis

Biphenyl derivatives can participate in a range of chemical reactions. For instance, acetyl chloride is a versatile reagent for synthesizing amino(aryl)methylphosphonic acid derivatives . The mutagenicity of 4-aminobiphenyl and its acetylated derivative, 4-acetylaminobiphenyl, has been studied, indicating the role of acetylation in the biotransformation to reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives, such as first-order hyperpolarizability, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and potential applications . The antioxidant activity of certain derivatives has been assessed using DPPH free radical scavenging tests . Furthermore, the mutagenicity of derivatives like 4-acetylaminobiphenyl has been evaluated in bacterial strains, providing insights into their biological interactions .

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

4-Acetyl-4'-methylbiphenyl, through its derivatives like 4-aminobiphenyl and 4-acetylaminobiphenyl, has been studied for its mutagenic and carcinogenic properties. Dang and Mcqueen (1999) investigated the role of acetylation in the biotransformation of 4-aminobiphenyl to reactive intermediates, establishing a correlation between increased bacterial NAT/OAT activity and increased mutagenicity of 4-ABP (Dang & Mcqueen, 1999). Additionally, Flammang et al. (1992) examined DNA adduct levels in mouse strains with different acetylator phenotypes following chronic administration of 4-aminobiphenyl, suggesting a role of acetylator phenotype in DNA damage (Flammang et al., 1992).

Role in Alzheimer's Disease

4-Phenylbutyrate, a derivative, was explored by Ricobaraza et al. (2009) for its neuroprotective effects and potential as a treatment for Alzheimer’s Disease. They found that it reversed spatial learning and memory deficits in mouse models of Alzheimer's Disease without altering β-amyloid burden (Ricobaraza et al., 2009).

Antitumor Activities

4-Acetyl-4'-methylbiphenyl and its derivatives have been studied in the context of antitumor activities. Chua et al. (1999) synthesized N-Acyl derivatives of arylamines and confirmed N-acetylation as a major metabolic transformation, impacting the chemotherapeutic effectiveness (Chua et al., 1999).

Catalytic Applications

The compound's catalytic applications were investigated by Shen et al. (2000), who explored the methylation of 4-methylbiphenyl with methanol using zeolites as catalysts, showing moderate selectivity to 4,4'-dimethylbiphenyl under certain conditions (Shen et al., 2000).

DNA-Binding and Biological Activities

Tahir et al. (2015) synthesized new acylthioureas and studied their DNA interaction and biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Anti-Inflammatory and Analgesic Activities

Rathi et al. (2006) evaluated a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic activities in animal models of inflammation (Rathi et al., 2006).

Safety And Hazards

4-Acetyl-4’-methylbiphenyl may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQQKORSMFYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401710
Record name 4-Acetyl-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4'-methylbiphenyl

CAS RN

5748-38-9
Record name 4-Acetyl-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Thielking, U Filges, HF Grützmacher - … of the American Society for Mass …, 1992 - Springer
… 1-(4'-Methoxymethyl-4-biphenyl)ethanol (7) was obtained by photobromination of 4-acetyl-4'-methylbiphenyl [9], followed by methanolysis in CH30Na/CH 30H of the monobromide to 4-…
Number of citations: 30 link.springer.com
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
… Among them, we previously reported the analytical data of 4-methyl-4′-nitrobiphenyl, 22 4-cyano-4′-methylbiphenyl, 22 2-cyano-4′-methylbiphenyl, 22 4-acetyl-4′-methylbiphenyl, …
Number of citations: 116 www.sciencedirect.com
N Yoshino, T Sato, K Miyao, M Furukawa… - Journal of fluorine …, 2006 - Elsevier
… Me2PA was obtained as a white solid (1.93 g, yield 93%) when 2.05 g (9.75 mmol) of 4-acetyl-4′-methylbiphenyl, 0.43 g (11.4 mmol) of sodium borohydride, and 50 ml of methanol …
Number of citations: 18 www.sciencedirect.com
A Ohtaka, Y Kono, T Teratani, S Fujii, S Matsuzawa… - Catalysis letters, 2011 - Springer
… and 4-bromobenzotrifluoride) also underwent the Suzuki coupling reaction with 4-methylphenylboronic acid under similar conditions to afford 4-acetyl-4′-methylbiphenyl and 4-methyl-…
Number of citations: 26 link.springer.com
T Vidhyasagar, K Rajeswari, D Shanthi… - Acta Crystallographica …, 2015 - scripts.iucr.org
… A mixture of 4-acetyl-4'-methylbiphenyl (3.43 g, 10 mmol) and 3-nitro benzaldehyde (1.07 g, 10 mmol) in ethanol (25 ml) in the presence of NaOH (10 ml 30%) were heated in a water …
Number of citations: 3 scripts.iucr.org
AC Spivey, CJG Gripton, JP Hannah… - Applied …, 2007 - Wiley Online Library
… The cross-coupling reaction between dichlorogermane 6b and 4-bromoacetophenone to give 4-acetyl-4 -methylbiphenyl 11b was optimized by in an array format using a Radleys …
Number of citations: 34 onlinelibrary.wiley.com
Y Hatanaka, S Fukushima, T Hiyama - Tetrahedron, 1992 - Elsevier
… At 150 ‘C under 1 atm of CO, on the contrary, the same reaction gave only 4-acetyl-4’-methylbiphenyl (entry 10). The selectivity is governed by the relative rate of CO insertion into Ar-…
Number of citations: 124 www.sciencedirect.com
SN Chen, WY Wu, FY Tsai - Tetrahedron, 2008 - Elsevier
A Pd(NH 3 ) 2 Cl 2 /cationic bipyridyl catalytic system catalyzed the cross-coupling reaction of aryl bromides with arylsiloxanes in water under aerobic conditions in the presence of …
Number of citations: 56 www.sciencedirect.com
NE Leadbeater, M Marco - The Journal of Organic Chemistry, 2003 - ACS Publications
… Looking at the coupling of 4-bromoacetophenone with 4-methylboronic acid (Table 1, entry 19), we obtain pure 4-acetyl-4‘-methylbiphenyl in 99% isolated yield with no evidence for …
Number of citations: 253 pubs.acs.org
M Hoshino, P Degenkolb… - The Journal of Organic …, 1997 - ACS Publications
… /ether 6:1) over silica gel provided 4-acetyl-4‘-methylbiphenyl (7) (41.0 mg, 98%) as white crystals. … 4-Acetyl-4‘-methylbiphenyl (3c): CAS registry no. 7722-84-1 provided by the author. …
Number of citations: 118 pubs.acs.org

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